1-(Tert-butylsulfanyl)-6-chlorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butylsulfanyl)-6-chlorohexane is an organic compound characterized by the presence of a tert-butylsulfanyl group and a chloro group attached to a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylsulfanyl)-6-chlorohexane typically involves the reaction of 6-chlorohexanol with tert-butylthiol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butylsulfanyl)-6-chlorohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding hexane derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents such as dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hexane derivatives.
Substitution: Aminohexane, thiol-hexane derivatives.
Scientific Research Applications
1-(Tert-butylsulfanyl)-6-chlorohexane finds applications in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(tert-butylsulfanyl)-6-chlorohexane involves its interaction with specific molecular targets, leading to various biochemical effects. The tert-butylsulfanyl group can undergo oxidation to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
- tert-Butylsulfinyl chloride
- tert-Butylsulfonamide
- tert-Butylsulfanylphthalonitriles
Comparison: 1-(Tert-butylsulfanyl)-6-chlorohexane is unique due to the presence of both a tert-butylsulfanyl group and a chloro group on a hexane chain. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, tert-butylsulfinyl chloride is primarily used as an oxidizing agent, while tert-butylsulfonamide is known for its stability and use in the synthesis of sulfonamides. tert-Butylsulfanylphthalonitriles are mainly used in the synthesis of phthalocyanines, highlighting the diverse applications of tert-butylsulfanyl-containing compounds.
Properties
CAS No. |
119549-15-4 |
---|---|
Molecular Formula |
C10H21ClS |
Molecular Weight |
208.79 g/mol |
IUPAC Name |
1-tert-butylsulfanyl-6-chlorohexane |
InChI |
InChI=1S/C10H21ClS/c1-10(2,3)12-9-7-5-4-6-8-11/h4-9H2,1-3H3 |
InChI Key |
PBMSGIAEUSASCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.